molecular formula C6H12N2O3 B14735296 2,2'-Oxydipropanamide CAS No. 5460-66-2

2,2'-Oxydipropanamide

Cat. No.: B14735296
CAS No.: 5460-66-2
M. Wt: 160.17 g/mol
InChI Key: KJEBMDAJDLDHPX-UHFFFAOYSA-N
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Description

2,2'-Oxydipropanamide is a hypothetical diamide compound characterized by two propanamide units connected via an ether (-O-) linkage at their second carbon positions. While direct experimental data for this compound are absent in the provided evidence, its structural analogs (e.g., substituted propanamides) offer insights into its likely behavior.

Properties

CAS No.

5460-66-2

Molecular Formula

C6H12N2O3

Molecular Weight

160.17 g/mol

IUPAC Name

2-(1-amino-1-oxopropan-2-yl)oxypropanamide

InChI

InChI=1S/C6H12N2O3/c1-3(5(7)9)11-4(2)6(8)10/h3-4H,1-2H3,(H2,7,9)(H2,8,10)

InChI Key

KJEBMDAJDLDHPX-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N)OC(C)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Oxydipropanamide typically involves the condensation reaction between n-propanal and formaldehyde in the presence of a catalyst . The reaction is carried out in a continuous pipeline reactor to ensure efficient mixing and reaction completion.

Industrial Production Methods: Industrial production of 2,2’-Oxydipropanamide follows similar synthetic routes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,2’-Oxydipropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the amide groups into corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide groups into amines using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where the amide groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride is a widely used reducing agent.

    Substitution: Various halogenating agents can be used for substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2,2’-Oxydipropanamide has found applications in several scientific research areas:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2’-Oxydipropanamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating biochemical pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key structural variations among propanamide derivatives include substituent groups (hydroxyl, amino, halogen, aromatic rings) and backbone modifications. Below is a comparative analysis based on molecular formulas, weights, and functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Physical Properties (if available) References
2,2'-Oxydipropanamide C₆H₁₂N₂O₃* 160.17* Ether bridge, dual amide groups Not reported -
(R)-2-Hydroxypropanamide C₃H₇NO₂ 89.09 Hydroxyl group at C2 Not reported
2-Amino-N,3-dihydroxypropanamide C₃H₈N₂O₃ 120.11 Amino and dual hydroxyl groups Not reported
2,2-Dimethyl-N-(4-pyridinyl)propanamide C₁₁H₁₄N₂O 178.23 Pyridinyl ring, dual methyl groups Melting point: 170°C
N-Substituted-(S)-2-chloropropanamide C₃H₆ClNO* 107.55* Chlorine substituent at C2 Synthesized via DCC-mediated coupling
2-(4-(N-Hydroxycarbamimidoyl)phenyl)-2-methylpropanamide C₁₁H₁₅N₃O₂ 221.26 Phenyl ring, methyl group, hydroxycarbamimidoyl Not reported
(2R)-N,3-diphenyl-2-sulfanyl-propanamide C₁₅H₁₅NOS 265.35 Phenyl rings, sulfanyl group Not reported

*Calculated values for hypothetical this compound.

Functional Group Impact on Properties

  • Polarity and Solubility: Hydroxyl () and amino groups () enhance water solubility, while aromatic substituents () reduce it due to hydrophobic interactions.
  • Thermal Stability : The pyridinyl-substituted derivative () exhibits a high melting point (170°C), likely due to π-π stacking and hydrogen bonding.
  • Reactivity : Chlorine in 2-chloropropanamide () may increase electrophilicity, enabling nucleophilic substitution reactions.

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